Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L-
Description
Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L- is a modified amino acid derivative featuring a phenyl group at the C2 position, an octyl ester moiety, and a hydrochloride salt in racemic (D,L-) form. Its synthesis likely involves esterification of 2-phenylglycine with octanol under acidic conditions, analogous to other glycine esters (e.g., glycine ethyl ester hydrochloride, synthesized via alcohol and HCl reactions ).
Properties
CAS No. |
69357-13-7 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
(2-octoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13,17H2,1H3;1H |
InChI Key |
PRMJNTKULUEHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The compound Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L- is typically prepared by esterification of DL-2-phenylglycine with an octanol derivative, followed by resolution or purification steps to obtain the hydrochloride salt form. The synthesis often involves:
- Formation of the DL-2-phenylglycine octyl ester via esterification.
- Resolution of the racemic mixture to isolate optically active isomers.
- Conversion to the hydrochloride salt for stability and pharmaceutical use.
Esterification of DL-2-Phenylglycine with Octanol
One common method is the esterification of racemic DL-2-phenylglycine with octanol or its derivatives using acid chlorides or thionyl chloride as activating agents. For example, a similar procedure is reported for 2-octyl-DL-glycine methyl ester synthesis:
- Racemic 2-octyl-DL-glycine is dissolved in methanol.
- Thionyl chloride is added at 0 °C.
- The mixture is heated to 75 °C and stirred for 16 hours.
- After cooling, the reaction mixture is worked up with methylene chloride and aqueous base to isolate the ester.
This method can be adapted for 2-phenylglycine octyl ester by substituting the glycine derivative accordingly.
Resolution of DL-2-Phenylglycine Esters
The racemic ester mixture requires resolution to isolate the D- or L-enantiomer. A patented process describes the resolution of DL-phenylglycine esters via formation of diastereomeric salts with (+)-tartaric acid in mixed solvents (alkanols with water):
- The DL-phenylglycine ester is treated with (+)-tartaric acid in aqueous methanol or ethanol.
- The mixture is heated to 40–50 °C, then cooled gradually to crystallize the (+)-hemitartrate salt of the D-phenylglycine ester.
- The crystallized salt is filtered and washed to yield high optical purity product.
- The mother liquors containing the unwanted isomer can be racemized and recycled for further resolution.
This method avoids extensive fractionation and achieves high yields and optical purity in a single crystallization step.
Hydrolysis to Obtain Hydrochloride Salt
The isolated D- or L-phenylglycine octyl ester salt can be hydrolyzed under acidic conditions to yield the hydrochloride salt:
- The ester hemitartrate salt is hydrolyzed in aqueous hydrochloric acid (e.g., 6N HCl) at reflux temperature.
- The reaction proceeds without significant racemization.
- After hydrolysis, the solution is neutralized, and the hydrochloride salt of Glycine, 2-phenyl-, octyl ester is isolated by filtration and drying.
This step is critical to obtain the stable hydrochloride salt form suitable for pharmaceutical applications.
Data Tables Summarizing Key Preparation Parameters
Research Discoveries and Notes
- The pharmacological activity of DL-2-phenylglycine octyl esters varies with substitutions on the phenyl ring, affecting analgesic and antiphlogistic properties.
- The resolution method using (+)-tartaric acid is efficient and scalable, minimizing racemization and allowing recovery of the unwanted isomer by racemization and recycling.
- The use of Ni(II) complexes provides a clean, stereoselective synthesis route, avoiding cumbersome purification steps.
- Hydrochloride salt formation stabilizes the compound for pharmaceutical use and facilitates handling and formulation.
Chemical Reactions Analysis
Types of Reactions
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
Glycine derivatives have demonstrated significant pharmacological activities. The specific compound Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L- exhibits notable analgesic, antiphlogistic (anti-inflammatory), and spasmolytic (muscle-relaxing) effects.
1. Analgesic Properties
Research indicates that Glycine, 2-phenyl-, octyl ester has superior analgesic effects compared to traditional pain relievers like acetylsalicylic acid and phenylbutazone. In animal models, its efficacy was significantly enhanced by p-substituents on the phenyl ring. For instance, the compound DL-2-(benzyloxyphenyl)glycine octyl ester showed the highest therapeutic quotient among its analogs .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated through various models. The results suggested that while the p-substitution minimally affected the antiphlogistic effectiveness, the overall activity was significantly higher than that of unsubstituted esters. This positions it as a potentially valuable agent in treating inflammatory conditions .
3. Spasmolytic Activity
In terms of muscle relaxation, DL-2-(p-methoxyphenyl)glycine octyl ester exhibited spasmolytic activity that was approximately twice as effective as papaverine in specific models. This suggests potential applications in treating conditions characterized by muscle spasms .
Cosmetic Formulations
Glycine derivatives are also being explored in cosmetic formulations due to their moisturizing and skin-enhancing properties.
1. Moisturizing Effects
Research has shown that glycine-based esters can significantly improve skin hydration and stability in topical formulations. The incorporation of such compounds into creams and lotions enhances their efficacy as moisturizers without compromising safety or stability .
2. Skin Improvement
Studies involving herbal oil extracts combined with glycine derivatives have demonstrated remarkable wound healing properties in vivo. Formulations containing these compounds showed significant wound contraction and improved skin conditions in animal models .
Data Tables
| Application Area | Compound | Effect | Comparison |
|---|---|---|---|
| Analgesic | DL-2-(benzyloxyphenyl)glycine octyl ester | Higher therapeutic quotient | More effective than acetylsalicylic acid |
| Anti-inflammatory | Glycine, 2-phenyl-, octyl ester | Significant anti-inflammatory action | Superior to unsubstituted esters |
| Spasmolytic | DL-2-(p-methoxyphenyl)glycine octyl ester | Twice as effective as papaverine | Effective in muscle spasms |
| Cosmetic | Glycine derivatives in topical formulations | Enhanced moisturizing properties | Improved skin hydration compared to standard formulations |
Case Studies
-
Animal Model Study on Analgesic Effects
A study conducted on various p-substituted DL-2-phenylglycine octyl esters revealed that certain substitutions led to increased analgesic potency compared to traditional pain medications . This highlights the potential for developing new analgesics based on glycine derivatives. -
Topical Formulation Efficacy
In a formulation study involving herbal oil extracts with glycine derivatives, significant improvements were observed in skin healing processes during excision wound healing models on rats. The formulation containing a 20% oil extract exhibited remarkable efficacy in promoting wound contraction . -
Moisturizing Properties Evaluation
Experimental designs utilizing response surface methodology demonstrated that glycine-based esters significantly influenced rheological parameters and sensory properties of cosmetic formulations, leading to better consumer acceptance and efficacy .
Mechanism of Action
The mechanism of action of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | CMC (mM) | Surface Tension (mN/m) | Solubility in Water |
|---|---|---|---|
| Glycine Octyl Ester HCl | ~1.5* | ~30* | Low |
| Methionine Octyl Ester HCl | 1.2 | N/A | Moderate |
| Octyl Glucuronamide (Amide) | 0.5 | 25 | High |
*Estimated based on analogous compounds .
Biological Activity
Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L- (commonly referred to as DL-2-phenylglycine octyl ester hydrochloride) is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Pharmacological Properties
DL-2-phenylglycine octyl ester exhibits several notable pharmacological activities:
- Antiphlogistic Activity : This compound demonstrates significant anti-inflammatory effects. Studies indicate that its efficacy in reducing inflammation is only slightly affected by substitutions on the phenyl ring. In various animal models, the compound has shown comparable effectiveness to traditional anti-inflammatory drugs like acetylsalicylic acid and phenylbutazone .
- Analgesic Activity : The analgesic properties of DL-2-phenylglycine octyl ester are markedly influenced by structural modifications. For instance, certain derivatives exhibit enhanced analgesic effects compared to the unsubstituted form. Notably, the compound has been reported to surpass the analgesic efficacy of well-known pain relievers .
- Spasmolytic Activity : The spasmolytic effects of this compound are variable depending on its chemical structure. Some derivatives have shown potency exceeding that of conventional spasmolytics like papaverine .
The biological activity of DL-2-phenylglycine octyl ester is primarily attributed to its ability to interact with specific molecular targets within the body. The compound can modulate enzyme activity and receptor interactions, which triggers downstream signaling pathways critical for its pharmacological effects.
Comparative Analysis
To better understand the unique properties of DL-2-phenylglycine octyl ester, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| DL-2-phenylglycine octyl ester hydrochloride | Contains an octoxy group; phenyl substitution | Antiphlogistic, analgesic, spasmolytic |
| DL-2-(benzyloxyphenyl)glycine octyl ester | Enhanced phenolic substitution | Higher therapeutic quotient |
| DL-2-(p-methoxyphenyl)glycine octyl ester | Methoxy group enhances analgesic activity | Significantly more active than papaverine |
Case Studies and Research Findings
- Animal Model Studies : Research conducted on various animal models has confirmed the antiphlogistic and analgesic properties of DL-2-phenylglycine octyl ester. For example, in a study comparing multiple substituted esters, it was found that certain derivatives exhibited significantly higher activity levels than their unsubstituted counterparts .
- Therapeutic Applications : The compound's unique properties make it a candidate for combination therapies in pain management and inflammation control. Its ability to enhance the efficacy of other therapeutic agents could lead to improved treatment protocols for chronic pain conditions and inflammatory diseases .
- Safety and Efficacy : Studies have indicated that formulations incorporating DL-2-phenylglycine octyl ester may have a favorable safety profile compared to traditional therapies. This is particularly relevant in contexts where dose-limiting toxicities are a concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
